3,5-Dichloro-2-hydroxybenzaldehyde oxime
Description
3,5-Dichloro-2-hydroxybenzaldehyde oxime is a halogen-substituted oxime derivative derived from its aldehyde precursor, 3,5-dichloro-2-hydroxybenzaldehyde. The parent aldehyde crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 8.2823 Å, b = 13.7412 Å, c = 7.0973 Å, and β = 115.185°, as determined by single-crystal X-ray diffraction . The oxime forms through the reaction of the aldehyde with hydroxylamine, introducing an oxime (-NOH) group at the aldehyde position.
Properties
IUPAC Name |
2,4-dichloro-6-[(E)-hydroxyiminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c8-5-1-4(3-10-12)7(11)6(9)2-5/h1-3,11-12H/b10-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGLQTKOGKFLAS-XCVCLJGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=NO)O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=N/O)O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5331-93-1 | |
| Record name | NSC3936 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3936 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dichloro-2-hydroxybenzaldehyde oxime can be synthesized through the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Dichloro-2-hydroxybenzaldehyde oxime can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzaldehyde derivatives.
Scientific Research Applications
3,5-Dichloro-2-hydroxybenzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dichloro-2-hydroxybenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Effects
The presence of 3,5-dichloro and 2-hydroxy substituents distinguishes this compound from analogs like 3,5-dihydroxybenzaldehyde oxime derivatives (e.g., compounds 9–11 in ). Key differences include:
- Electron-withdrawing vs.
- Crystal packing: The parent aldehyde’s monoclinic crystal system contrasts with orthorhombic systems observed in tetrazole-based oximes (e.g., di(1H-tetrazol-5-yl)methanone oxime, Pbc2₁) .
Table 1: Structural and Physical Properties Comparison
*Data for the aldehyde precursor; oxime crystal data are unavailable in the provided evidence.
Thermal Stability
Thermogravimetric analysis of tetrazole-based oximes shows decomposition temperatures up to 288.7°C , attributed to hydrogen-bond-stabilized structures . The dichloro oxime’s stability may differ due to weaker intermolecular interactions compared to tetrazole systems, though experimental data are lacking.
Biological Activity
3,5-Dichloro-2-hydroxybenzaldehyde oxime is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
This compound, with the molecular formula CHClNO, features two chlorine atoms on the benzene ring and a hydroxyl group adjacent to the oxime functional group. The synthesis of this compound typically involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with hydroxylamine under acidic conditions to yield the corresponding oxime.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study reported that the oxime ester derivative (referred to as 3i) showed promising antibacterial activity against various strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 3.9 µg/ml . Additionally, this compound displayed notable biofilm inhibition activity (MIC = 2.2 µg/ml), indicating its potential as an anti-biofilm agent.
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. In vitro assays demonstrated its ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related cellular damage . The antioxidant activity was evaluated using DPPH radical scavenging assays and lipid peroxidation inhibition tests.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Its structure allows it to form hydrogen bonds with active sites on enzymes or proteins, potentially inhibiting their functions or modulating their activities. The presence of halogen atoms may enhance its reactivity towards nucleophilic sites in biological molecules.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds related to this compound:
- Antimicrobial Evaluation :
- Biofilm Inhibition :
- Antioxidant Properties :
Q & A
Q. What are the established synthetic routes for preparing 3,5-Dichloro-2-hydroxybenzaldehyde oxime?
The oxime is synthesized by reacting 3,5-dichloro-2-hydroxybenzaldehyde with hydroxylamine hydrochloride under basic conditions. A typical protocol involves dissolving the aldehyde in methanol or ethanol, adding hydroxylamine hydrochloride and a base (e.g., NaOH or KOH), and refluxing for 2–4 hours . Reaction monitoring via TLC or NMR is recommended to optimize yield. Variations in solvent polarity (e.g., ethanol vs. methanol) or temperature may influence reaction kinetics and purity .
Q. Which spectroscopic techniques are critical for characterizing this oxime?
Key methods include:
- ¹H/¹³C NMR : Aromatic protons appear in the 7.12–7.90 ppm range, with hydroxylamine protons (N–OH) near 10–11 ppm. Discrepancies in peak splitting may arise from tautomerism or hydrogen bonding .
- FT-IR : Stretching vibrations for C=N (~1600 cm⁻¹) and O–H (~3200 cm⁻¹) confirm oxime formation .
- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. Refinement using SHELXL is standard .
Q. What are best practices for crystallizing this compound?
Slow evaporation from methanol or ethanol at room temperature yields needle-shaped crystals. Inclusion of a co-solvent (e.g., DCM) or controlled cooling (0.5°C/hr) improves crystal quality. Crystallization failures often stem from impurities; recrystallization from ethyl acetate/hexane is advised .
Q. How is SHELXL used to refine the crystal structure of this oxime?
SHELXL refines atomic coordinates and thermal parameters using high-resolution diffraction data. Key steps:
- Input initial structure from SHELXD or equivalent.
- Apply restraints for hydrogen bonding (e.g., O–H distance = 0.82 Å) and anisotropic displacement parameters.
- Validate refinement with R-factor (<5%) and residual electron density maps .
Advanced Research Questions
Q. How can contradictions in NMR data (e.g., unexpected splitting) be resolved?
Discrepancies may arise from dynamic processes like keto-enol tautomerism or solvent-dependent aggregation. Solutions:
- Variable-temperature NMR to identify exchange broadening.
- DOSY experiments to assess molecular weight in solution.
- Computational modeling (DFT) to predict dominant tautomers .
Q. What computational methods model the reaction mechanism of oxime formation?
Density Functional Theory (DFT) studies (e.g., B3LYP/6-311++G**) map energy profiles for hydroxylamine-aldehyde condensation. Key insights:
- Transition states for imine (C=N) formation and water elimination.
- Solvent effects (e.g., methanol polarity) on activation barriers.
- Comparison with experimental kinetics (e.g., Arrhenius plots) validates computational models .
Q. How does hydrogen bonding in the crystal lattice influence reactivity?
X-ray structures reveal intermolecular O–H⋯N and O–H⋯O bonds, creating supramolecular networks. These interactions stabilize the oxime form, reducing keto-enol interconversion. Reactivity studies (e.g., hydrolysis rates) in solid vs. solution phases highlight lattice effects .
Q. How can this oxime be engineered into a chemosensor for metal ions?
The oxime’s phenolic –OH and imine groups act as binding sites. Design steps:
- Functionalize with fluorophores (e.g., naphthalene) via Schiff base formation.
- Test selectivity for Al³⁺ or Fe³⁺ using fluorescence quenching/turn-on assays.
- Validate binding via Job’s plot and X-ray crystallography of metal complexes .
Q. What strategies address polymorphism in crystallography studies?
Polymorphs arise from solvent or temperature variations. Mitigation:
- Screen crystallization conditions (10+ solvents).
- Use synchrotron radiation for high-resolution data collection.
- Compare powder XRD patterns with single-crystal data to identify phases .
Q. How to analyze hydrogen-bonding networks in crystal packing?
Software like Mercury (CCDC) quantifies bond lengths/angles and generates topology diagrams. For example, the P21/c space group in this compound shows chains of O–H⋯O bonds along the a-axis, influencing mechanical stability .
Methodological Notes
- Contradictions in Synthesis : uses 2-hour reflux, while reports 10-minute reflux. Optimize time based on aldehyde reactivity and solvent choice.
- Safety : Hydroxylamine hydrochloride is hygroscopic; store under nitrogen. Use PPE during synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
